molecular formula C14H12BrN3O2S B11799381 3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid

3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid

Cat. No.: B11799381
M. Wt: 366.23 g/mol
InChI Key: FWEHFENFRNTKJT-UHFFFAOYSA-N
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Description

3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is a heterocyclic compound that features a thiazole and triazole ring fused together. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid typically involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile. The reaction is catalyzed by a base such as potassium tert-butoxide in a solvent like tert-butanol . The reaction conditions include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.

    Substitution: The bromine atom in the compound can be substituted with other groups using reagents like organometallic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups in place of the bromine atom.

Scientific Research Applications

3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is unique due to its specific combination of thiazole and triazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12BrN3O2S

Molecular Weight

366.23 g/mol

IUPAC Name

3-[6-(4-bromophenyl)-5-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]propanoic acid

InChI

InChI=1S/C14H12BrN3O2S/c1-8-13(9-2-4-10(15)5-3-9)18-14(21-8)16-11(17-18)6-7-12(19)20/h2-5H,6-7H2,1H3,(H,19,20)

InChI Key

FWEHFENFRNTKJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC(=N2)CCC(=O)O)S1)C3=CC=C(C=C3)Br

Origin of Product

United States

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